molecular formula C15H20N2O4 B5183570 methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate

methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate

Cat. No. B5183570
M. Wt: 292.33 g/mol
InChI Key: GBRHSHKDJDMRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of certain viruses and bacteria by interfering with their DNA synthesis and replication.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. Additionally, it has been reported to decrease the levels of lipid peroxidation products, which are markers of oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for research on methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate. One of the potential areas of research is its use as a fluorescent probe for detecting metal ions in biological systems. Another area of research is its potential use as a therapeutic agent for the treatment of cancer, viral, and bacterial infections. Additionally, more studies are needed to determine its toxicity and potential side effects. Overall, further research on this compound is warranted to fully understand its potential applications in various fields of scientific research.

Synthesis Methods

Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate can be synthesized using various methods. One of the most commonly used methods is the one-pot three-component reaction. This method involves the reaction of 2-aminobenzimidazole, dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, and sodium borohydride in ethanol under reflux conditions. The reaction mixture is then acidified with hydrochloric acid, and the resulting precipitate is filtered and washed to obtain the desired product.

Scientific Research Applications

Methyl 4-(1,3-dihydroxyoctahydro-1H-benzimidazol-2-yl)benzoate has potential applications in various fields of scientific research. It has been studied for its antitumor, antiviral, and antibacterial properties. It has also been found to possess anti-inflammatory and antioxidant activities. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

methyl 4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-21-15(18)11-8-6-10(7-9-11)14-16(19)12-4-2-3-5-13(12)17(14)20/h6-9,12-14,19-20H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRHSHKDJDMRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2N(C3CCCCC3N2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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